1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are commonly found in various natural products and synthetic compounds. This particular compound features a fluorine and iodine substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of cost-effective and readily available starting materials is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the oxidation state of the compound.
Substitution: The fluorine and iodine substituents on the phenyl ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one has several scientific research applications, including:
Biology: It can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound without the fluorine and iodine substituents.
3-Fluoropyrrolidin-2-one: A compound with only the fluorine substituent on the phenyl ring.
4-Iodopyrrolidin-2-one: A compound with only the iodine substituent on the phenyl ring.
Uniqueness
1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical properties, reactivity, and potential applications. The dual presence of these halogens can enhance the compound’s biological activity and selectivity, making it a valuable intermediate in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-fluoro-4-iodophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQWFDPJBBGDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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